An In-depth Technical Guide to Ethyl 3-phenylpropionate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 3-phenylpropionate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylpropionate (B1229125), also known as ethyl hydrocinnamate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity, and floral odor.[1][2] This compound is utilized in the flavor and fragrance industries and serves as an intermediate in the synthesis of other organic compounds, including pharmaceutical precursors.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and synthesis.
Chemical Structure
The molecular structure of ethyl 3-phenylpropionate consists of an ethyl ester group attached to a 3-phenylpropane backbone.
Caption: Molecular structure of ethyl 3-phenylpropionate.
Physicochemical Properties
The key physicochemical properties of ethyl 3-phenylpropionate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Ethereal, rum, fruity, floral | [1][3] |
| Boiling Point | 247-248 °C | [3] |
| Melting Point | 122-124 °C | [3] |
| Density | 1.01 g/mL at 25 °C | [3] |
| Solubility in Water | Sparingly soluble (<0.1 g/100 mL at 25 °C) | [1][3] |
| Solubility in Organic Solvents | Miscible with ethanol (B145695), acetone, and ether | [1] |
| Refractive Index (n20/D) | 1.494 | [3] |
| LogP | 2.79 | [3][4] |
| Flash Point | 108 °C (226.4 °F) - closed cup |
Structural Identifiers
For unambiguous identification in databases and literature, the following structural identifiers are used.
| Identifier Type | Identifier | Reference |
| CAS Number | 2021-28-5 | [1][2] |
| SMILES | CCOC(=O)CCC1=CC=CC=C1 | [5] |
| InChI | InChI=1S/C11H14O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | [2][5] |
| InChIKey | JAGZUIGGHGTFHO-UHFFFAOYSA-N | [2][5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of ethyl 3-phenylpropionate.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.23 (t, 3H), 2.61 (t, 2H), 2.94 (t, 2H), 4.12 (q, 2H), 7.16-7.29 (m, 5H) | [5] |
| ¹³C NMR (22.53 MHz, CDCl₃) | δ (ppm): 14.21, 31.01, 35.94, 60.35, 126.23, 128.30, 128.47, 140.62, 172.82 | [5] |
Synthesis of Ethyl 3-phenylpropionate
Ethyl 3-phenylpropionate can be synthesized through several methods. The two primary routes are the esterification of 3-phenylpropanoic acid and the hydrogenation of ethyl cinnamate (B1238496).
Experimental Protocols
1. Fischer Esterification of 3-Phenylpropanoic Acid
This method involves the reaction of 3-phenylpropanoic acid with ethanol in the presence of an acid catalyst.
-
Reactants: 3-Phenylpropanoic acid, ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
General Procedure: 3-Phenylpropanoic acid is dissolved in an excess of ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours. After the reaction is complete, the excess ethanol is removed by distillation. The remaining mixture is neutralized, extracted with an organic solvent, and purified by distillation.
2. Hydrogenation of Ethyl Cinnamate
This protocol involves the reduction of the double bond in ethyl cinnamate.[1]
-
Reactants: Ethyl cinnamate, hydrogen gas, and a catalyst (e.g., Nickel or Palladium on carbon).[1]
-
General Procedure: Ethyl cinnamate is dissolved in a suitable solvent, such as ethanol. The catalyst is added to the solution, and the mixture is subjected to a hydrogen atmosphere, often under pressure. The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is evaporated to yield ethyl 3-phenylpropionate, which can be further purified by distillation.
Caption: Key synthesis routes for ethyl 3-phenylpropionate.
Signaling Pathways
Based on available scientific literature, ethyl 3-phenylpropionate is primarily recognized for its applications in the flavor and fragrance industries and as a synthetic intermediate.[2] There is no established evidence to suggest its direct involvement in specific biological signaling pathways as a primary mode of action. Its biological effects, if any, are likely related to its metabolism as a fatty acid ester.[4]
Safety and Handling
Ethyl 3-phenylpropionate is considered to have low acute toxicity.[1] However, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and work in a well-ventilated area.[1][6]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[1][6]
-
Handling: Avoid prolonged or repeated skin contact, as it may cause mild irritation. Inhalation of high concentrations of vapor may cause respiratory discomfort.[1] In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.[6]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 2021-28-5: Ethyl 3-phenylpropanoate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 3-phenylpropionate | 2021-28-5 [chemicalbook.com]
- 4. Showing Compound Ethyl 3-phenylpropanoate (FDB020143) - FooDB [foodb.ca]
- 5. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synerzine.com [synerzine.com]

